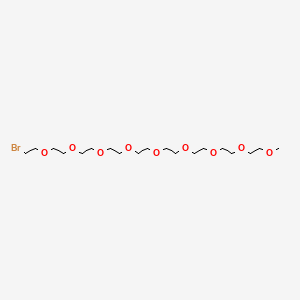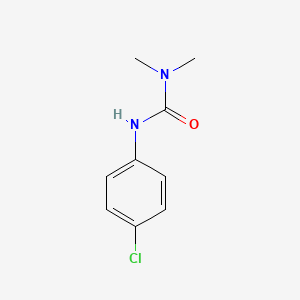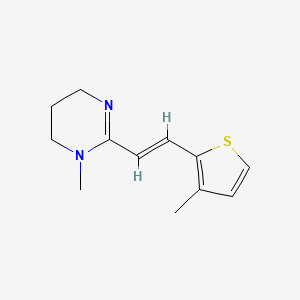
m-PEG9-bromide
Übersicht
Beschreibung
M-PEG9-bromide, also known as 28-bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane, is a derivative of polyethylene glycol (PEG) with a bromide group . It has a molecular formula of C19H39BrO9 .
Synthesis Analysis
M-PEG9-bromide is a PEG-based PROTAC linker and can be used in the synthesis of a series of PROTACs . The bromide (Br) group in m-PEG9-bromide is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The IUPAC name for m-PEG9-bromide is 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane . The canonical SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCOCCBr .Chemical Reactions Analysis
The bromide group in m-PEG9-bromide is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
M-PEG9-bromide has a molecular weight of 491.4 g/mol . It has 0 hydrogen bond donor count, 9 hydrogen bond acceptor count, and 26 rotatable bond count . The exact mass is 490.17775 g/mol . The topological polar surface area is 83.1 Ų . It has a heavy atom count of 29 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions
m-PEG9-bromide contains a bromide group, which is a very good leaving group for nucleophilic substitution reactions . This makes it useful in a variety of chemical synthesis processes where such reactions are required.
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in m-PEG9-bromide increases solubility in aqueous media . This property can be leveraged in various fields like drug delivery, where improving the solubility of bioactive compounds can enhance their bioavailability.
Use as a PEG Linker
m-PEG9-bromide is a PEG linker . PEG linkers are often used in the field of drug delivery for PEGylation - the process of attaching PEG chains to molecules, typically drugs or proteins. This can improve the stability and solubility of the molecule, and can also reduce immunogenicity.
Synthesis of PROTACs
m-PEG9-bromide can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This has potential applications in the treatment of diseases like cancer, where certain proteins may be overexpressed.
Reagent Grade Research
m-PEG9-bromide is often used in reagent grade research . Its properties make it a valuable tool in a variety of experimental settings.
Custom Synthesis
Due to its properties, m-PEG9-bromide can be used in custom synthesis processes . This can involve the creation of custom molecules for specific research purposes.
Safety and Hazards
Zukünftige Richtungen
M-PEG9-bromide is a PEG linker containing a bromide group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . This makes m-PEG9-bromide a promising compound for future research and development in the field of chemistry and drug delivery .
Wirkmechanismus
Target of Action
m-PEG9-bromide is a PEG linker containing a bromide group . The bromide (Br) group in m-PEG9-bromide is a very good leaving group for these reactions .
Mode of Action
The mode of action of m-PEG9-bromide involves the bromide group being displaced in a nucleophilic substitution reaction . This allows the PEG linker to be covalently attached to a variety of molecules, enhancing their properties such as solubility in aqueous media .
Biochemical Pathways
Instead, it modifies other molecules to enhance their properties and potentially affect their interactions within biochemical pathways .
Pharmacokinetics
The pharmacokinetics of m-PEG9-bromide would largely depend on the molecule it is linked to. The hydrophilic peg spacer in m-peg9-bromide increases solubility in aqueous media , which could enhance the bioavailability of the linked molecule.
Result of Action
The primary result of m-PEG9-bromide’s action is the modification of target molecules to enhance their properties, such as solubility in aqueous media . This can potentially enhance the efficacy of the target molecule in its intended application.
Action Environment
The action of m-PEG9-bromide is influenced by the presence of nucleophiles for the substitution reaction . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous environments , potentially enhancing the action, efficacy, and stability of m-PEG9-bromide and the linked molecule in such environments.
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCGSZTSMUNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-bromide | |
CAS RN |
125562-30-3 | |
| Record name | 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















